
3,3-Diphenylpropionic acid
Overview
Description
3,3-Diphenylpropionic acid is an organic compound with the linear formula (C6H5)2CHCH2COOH . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is used in the preparation of steroid 5α-reductase inhibiting acylpiperidines and can also be used in the preparation of calpain-inhibitory piptidyl α-ketoacids and esters .
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropionic acid is C15H14O2 . The structure contains a benzene ring conjugated to a propanoic acid . The molecular weight is 226.27 .Physical And Chemical Properties Analysis
3,3-Diphenylpropionic acid is a white to light yellow crystalline powder . It has a melting point of 150°C to 155°C . The compound is slightly soluble in water .Scientific Research Applications
Analytical Chemistry Applications
- Quantitative Analysis in Toxicology : 3-Cyano-3,3-diphenylpropionic acid, an acidic metabolite of the narcotic analgesic bezitramide, can be quantitatively determined using gas chromatography with nitrogen-phosphorus detection and mass spectrometric confirmation. This method is applied in urine analysis, particularly for detecting drug use (De Baere et al., 1996).
Pharmaceutical Research
Enantiomeric Separation for Medicine : High-performance liquid chromatography has been used for the enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, an important medicine intermediate. The separation efficiency is influenced by factors like chiral stationary phase and column temperature (Qiao Hong-mei, 2013).
Thrombin Inhibitor Development : 3,3-Disubstituted propionic acid derivatives, including 3,3-diphenylpropionic acid, have been synthesized as potent and orally bioavailable thrombin inhibitors. These compounds, particularly compound 7, exhibit significant in vivo and in vitro activity, suggesting their potential in thrombosis treatment (Tucker et al., 1997).
Chemical Synthesis and Analysis
Antioxidant and Antiproliferative Activity : Diphenylpropionamide derivatives, synthesized from 2,2- and 3,3-diphenylpropionic acid, have shown notable antioxidant activity. These compounds are tested for scavenging radicals and estimating reactive oxygen species production, indicating their potential in biological applications (Urbani et al., 2008).
VLA-4 Antagonism in Immunology : 2,3-Diphenylpropionic acid derivatives have been identified as highly potent VLA-4 antagonists. These compounds inhibit intercellular adhesion mediated by VCAM-1/VLA-4 interaction, with potential implications in treating immune disorders (Hoshina et al., 2005).
Biotechnology and Bioengineering
- Biosynthesis of 3-Hydroxypropionic Acid : The biosynthetic pathways for producing 3-hydroxypropionic acid, a derivative of 3,3-diphenylpropionic acid, are crucial in biotechnology. These pathways offer sustainable methods for producing this compound, used in novel polymer materials and other derivatives (Jiang et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQGAPWJKAYCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060554 | |
| Record name | 3,3-Diphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
606-83-7 | |
| Record name | Diphenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylpropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, .beta.-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Diphenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Diphenylpropionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N5P6K2EGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary pharmaceutical application of 3,3-Diphenylpropionic acid and its derivatives?
A1: 3,3-Diphenylpropionic acid serves as a key building block for synthesizing various pharmaceutical compounds, notably endothelin receptor antagonists. For example, Ambrisentan, a medication for pulmonary arterial hypertension, is synthesized using 3,3-Diphenylpropionic acid as a starting material [, , ].
Q2: How is the enantiomeric purity of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, a derivative of 3,3-Diphenylpropionic acid, determined?
A2: High-performance liquid chromatography (HPLC) using a chiral stationary phase is an effective method for separating and quantifying the enantiomers of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid []. This method is crucial for ensuring the purity of the desired enantiomer, which is essential for pharmaceutical applications.
Q3: Can you elaborate on the synthesis of Ambrisentan using 3,3-Diphenylpropionic acid as a precursor?
A3: Ambrisentan synthesis starts with benzophenone, which undergoes a series of reactions, including Darzens condensation, methanolysis, and hydrolysis, to yield 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid []. This intermediate is then resolved to obtain the (S)-enantiomer. Finally, a nucleophilic substitution reaction with 4,6-dimethyl-2-methylsulfonyl pyrimidine yields Ambrisentan [, ].
Q4: How does the structure of 3,3-Diphenylpropionic acid derivatives affect their activity as thrombin inhibitors?
A4: Research indicates that modifications to the 3-position of the propionic acid moiety in 3,3-Diphenylpropionic acid derivatives significantly influence their potency as thrombin inhibitors []. The nature of substituents at this position can impact the overall physicochemical properties of the molecule, affecting binding affinity and in vivo efficacy [].
Q5: Are there any reported methods for analyzing 3-cyano-3,3-diphenylpropionic acid, a metabolite of the analgesic bezitramide?
A5: A sensitive gas chromatographic method with nitrogen-phosphorus detection has been developed to quantify 3-cyano-3,3-diphenylpropionic acid in urine []. This method utilizes an internal standard and involves extraction from hydrolyzed urine followed by derivatization before gas chromatographic analysis [].
Q6: Have any studies investigated the antioxidant properties of 3,3-Diphenylpropionic acid derivatives?
A6: Yes, research has demonstrated that certain 3,3-Diphenylpropionic acid derivatives, specifically diphenylpropionamide derivatives, exhibit antioxidant activity in vitro [, ]. These compounds were synthesized via direct condensation of 2,2- or 3,3-diphenylpropionic acid with various amines and were found to scavenge ABTS radicals, suggesting potential antioxidant properties [, ].
Q7: Has a new crystal form of Ambrisentan been reported, and if so, what are its characteristics?
A7: Yes, a new crystal form of Ambrisentan, characterized by its X-ray powder diffraction pattern, nuclear magnetic resonance spectra, and differential scanning calorimetry curve, has been reported []. This finding could have implications for the drug's stability, solubility, and manufacturing process [].
Q8: Have any computational studies been conducted on 3,3-Diphenylpropionic acid derivatives?
A8: While specific details are limited, research suggests that QSAR (Quantitative Structure-Activity Relationship) analysis has been applied to diphenylpropionamide derivatives, likely involving computational modeling []. QSAR studies aim to correlate the chemical structure of compounds with their biological activity, aiding in the design of new and improved drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




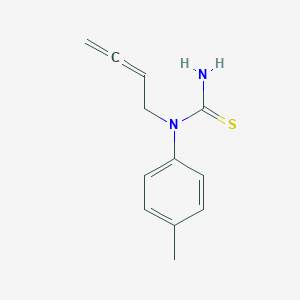
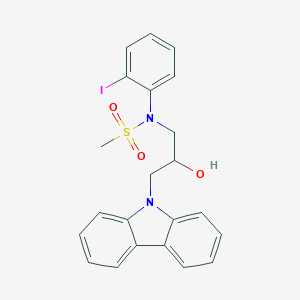


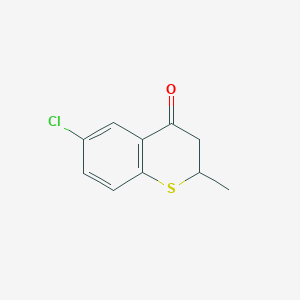
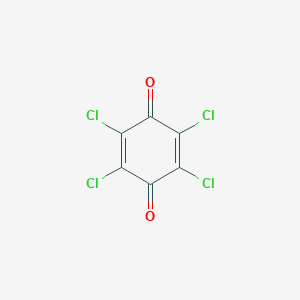
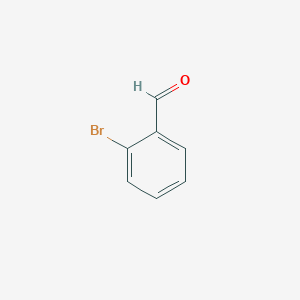
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
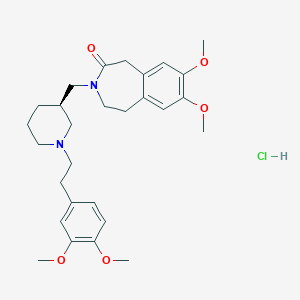

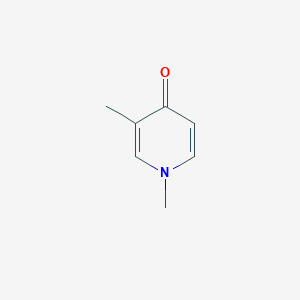
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
